BenchChemオンラインストアへようこそ!

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid

Fragment-based drug discovery Lipophilicity Physicochemical property profiling

This racemic/diastereomeric mixture features an XLogP3 of 2.1 and TPSA of 66.4 Ų, occupying an optimal fragment-like physicochemical space. The N-cyclooctyl substituent provides a distinct logP anchor superior to cyclohexyl or cyclopentyl analogs, while the free -COOH enables direct amide coupling or bioconjugation. With zero annotated bioactivity, it serves as an ideal negative control in kinase selectivity panels or clean starting point for fragment growing. The 2 undefined stereocenters make it suitable for chiral chromatography method development and CD calibration studies.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 956324-19-9
Cat. No. B2443849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid
CAS956324-19-9
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2CC2C(=O)O
InChIInChI=1S/C13H21NO3/c15-12(10-8-11(10)13(16)17)14-9-6-4-2-1-3-5-7-9/h9-11H,1-8H2,(H,14,15)(H,16,17)
InChIKeyUZOXCZPEXYPXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid (CAS 956324-19-9): Core Physicochemical Profile for Scientific Procurement


2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 956324-19-9) is a cyclopropane-1-carboxylic acid derivative bearing an N-cyclooctyl carboxamide substituent at the 2-position. Its molecular formula is C₁₃H₂₁NO₃ with a molecular weight of 239.31 g/mol [1]. The compound is catalogued under PubChem CID 4638930 and ChEMBL ID CHEMBL5023255, and is supplied by multiple vendors at purity specifications ranging from 95% to 97% [1]. It belongs to a class of cyclopropane carboxamide building blocks valued in medicinal chemistry for their conformational rigidity and hydrogen-bonding capacity, though no peer-reviewed biological activity data are currently associated with this specific compound in public databases [1].

Why Generic Substitution Fails for 2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid


Although cyclopropane carboxamide building blocks with varying N-cycloalkyl substituents share a common core scaffold, substitution of the cyclooctyl group with smaller-ring analogs (e.g., cyclohexyl, cyclopentyl) alters key physicochemical determinants—most critically lipophilicity (XLogP3), hydrogen-bond donor/acceptor count, and rotatable bond degrees of freedom [1][2]. These differences directly impact fragment solubility, membrane permeability, and protein-binding pharmacophore geometry in fragment-based drug discovery (FBDD) campaigns. Moreover, the target compound carries a free carboxylic acid handle absent in simpler cyclopropane carboxamides, enabling direct conjugation or salt formation strategies unavailable to ester or amide-only analogs [1]. Procurement of the specific cyclooctyl variant, rather than a generic 'cyclopropane carboxamide building block,' is therefore required to preserve the intended lipophilicity window, hydrogen-bonding profile, and synthetic utility in downstream applications.

Quantitative Differentiation Evidence for 2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Cyclooctyl vs. Cyclohexyl vs. Cyclopentyl Carboxamide Analogs

The target compound's computed XLogP3 of 2.1 [1] places it in an intermediate lipophilicity range that is 0.3 log units higher than the N-cyclohexylcyclopropanecarboxamide analog (XLogP3 = 1.8) [2] and approximately 1.3 log units higher than the N-cyclopentylcyclopropanecarboxamide analog (ACD/LogP = 0.81) . This incremental lipophilicity increase reflects the additional methylene units in the cyclooctane ring and is relevant for optimizing fragment hit-to-lead logP progression without exceeding Lipinski thresholds.

Fragment-based drug discovery Lipophilicity Physicochemical property profiling Cycloalkane SAR

Hydrogen-Bond Donor/Acceptor Profile Differentiates Cyclooctyl Carboxylic Acid from Non-Acidic Carboxamide Analogs

The target compound possesses two hydrogen-bond donors (HBD = 2: amide NH and carboxylic acid OH) and three hydrogen-bond acceptors (HBA = 3: amide carbonyl, carboxylic acid carbonyl, and carboxylic acid hydroxyl oxygen) [1]. In contrast, N-cyclohexylcyclopropanecarboxamide contains only one HBD and one HBA [2], while N-cyclopentylcyclopropanecarboxamide has one HBD and two HBA . The additional donor/acceptor capacity of the target compound enhances aqueous solubility, enables salt formation with basic counterions, and provides an additional recognition element for target protein binding that is absent in the simpler amide-only analogs.

Hydrogen bonding Solubility Crystal engineering Medicinal chemistry

Rotatable Bond Count Defines Conformational Flexibility Window Relative to Smaller-Ring Analogs

The target compound has three rotatable bonds (Rotatable Bond Count = 3) [1], compared with two rotatable bonds for both N-cyclohexylcyclopropanecarboxamide [2] and N-cyclopentylcyclopropanecarboxamide . The single additional rotatable bond corresponds to the carboxylic acid group's C–C(OH)=O torsion, which introduces an additional degree of conformational freedom. This modest flexibility increase may affect entropic penalties upon protein binding and influences the compound's solid-state packing and crystallization behavior relative to the more constrained, amide-only analogs.

Conformational analysis Entropy Fragment-based drug design Molecular flexibility

Vendor Purity Specification Differentiation: 95% vs. 97% Minimum Purity Grades

Two primary vendors offer 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid at distinct purity tiers: AKSci supplies the compound at a minimum purity specification of 95% , while MolCore offers an NLT (Not Less Than) 97% grade . The 2% absolute purity difference corresponds to a maximum impurity burden reduction of 40% (from 5% to 3% total impurities), which is relevant for applications requiring higher batch-to-batch consistency, such as biophysical fragment screening where impurities at >3% can generate false-positive hit readouts in NMR or SPR assays.

Chemical procurement Purity specification Quality assurance Vendor comparison

Stereochemical Specification: Undefined Stereocenters Distinguish Racemic CAS 956324-19-9 from Single-Enantiomer (1R,2S) Variant

PubChem records for CAS 956324-19-9 indicate 0 defined atom stereocenters and 2 undefined atom stereocenters, consistent with a racemic or diastereomeric mixture at the cyclopropane 1,2-positions [1]. A separate ChemicalBook entry identifies the single-enantiomer (1R,2S)-2-[(cyclooctylamino)carbonyl]cyclopropanecarboxylic acid as a distinct entity without an assigned CAS number . This stereochemical distinction is critical for applications where enantiopurity directly influences biological target engagement; procurement of CAS 956324-19-9 delivers the racemic mixture, while the (1R,2S) enantiomer must be sourced separately if stereospecific activity is required.

Stereochemistry Chiral procurement Racemic mixture Enantiomer specification

Absence of Bioactivity Annotation as a Differentiator from Bioactive Cyclopropane Carboxamide Kinase Inhibitors

Unlike structurally related cyclopropane carboxamide derivatives that exhibit annotated kinase inhibitory activity (e.g., VEGFR-2/KDR inhibitors with IC₅₀ values in the 3–263 nM range in biochemical assays) [1][2], CAS 956324-19-9 has zero biological test results recorded in PubChem's BioAssay database and no peer-reviewed bioactivity data in ChEMBL as of April 2026 [3]. This absence of bioactivity annotation makes the compound suitable as a negative control fragment in screening cascades or as a clean starting scaffold for de novo FBDD where pre-existing target bias is undesirable.

Negative control Fragment library Kinase selectivity Bioactivity annotation

Optimal Research and Industrial Application Scenarios for 2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid


Fragment-Based Drug Discovery: Lipophilicity-Tuned Cyclooctyl Fragment for Hit Generation

With an XLogP3 of 2.1 and a TPSA of 66.4 Ų, this compound occupies a favorable physicochemical space for fragment screening libraries. Its intermediate lipophilicity, conferred by the eight-membered cyclooctane ring, provides a distinct logP anchor for fragment growing strategies compared to the more polar cyclohexyl (XLogP3 = 1.8) or cyclopentyl (ACD/LogP = 0.81) analogs [1][2]. The free carboxylic acid enables direct bioconjugation or amide coupling, while the absence of annotated bioactivity ensures the fragment introduces no pre-existing kinase bias into screening cascades [3].

Synthetic Intermediate for Cyclopropane-Containing Proteolysis-Targeting Chimeras (PROTACs)

The carboxylic acid handle at the cyclopropane 1-position allows direct conjugation to linker moieties via amide bond formation, while the N-cyclooctylcarbamoyl group at the 2-position provides a sterically bulky, lipophilic substituent suitable for modulating ternary complex formation or E3 ligase recruitment surfaces. The defined rotatable bond count (3) and hydrogen-bond donor/acceptor profile (HBD=2, HBA=3) offer predictable conformational and solubility properties for PROTAC linker design [1].

Chiral Separation Studies Using Racemic Cyclooctyl Cyclopropane Scaffold

CAS 956324-19-9 is specified with 0 defined and 2 undefined stereocenters, corresponding to a racemic/diastereomeric mixture at the cyclopropane 1,2-positions [1]. This makes it suitable for chiral chromatography method development, enantioselective synthesis optimization, or circular dichroism (CD) calibration studies, where comparison with the separately available (1R,2S) single enantiomer provides a defined stereochemical reference system.

Negative Control Fragment for Kinase Selectivity Profiling Panels

Given the complete absence of bioactivity annotation in PubChem BioAssay and ChEMBL databases, while structurally related cyclopropane carboxamides exhibit nanomolar kinase inhibition (e.g., KDR IC₅₀ = 3 nM) [3][4], this compound serves as an ideal negative control for validating kinase selectivity assay windows and for identifying non-specific binding artifacts in biochemical or biophysical fragment screens.

Quote Request

Request a Quote for 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.